molecular formula C18H20N4O2S B10879112 (5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(1H-indol-3-ylmethylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(1H-indol-3-ylmethylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B10879112
M. Wt: 356.4 g/mol
InChI Key: YDCHJWCTLOSZJO-ACCUITESSA-N
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Description

2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-(1H-INDOL-3-YLMETHYLENE)-1,3-THIAZOL-4-ONE is a complex organic compound that features a combination of piperazine, indole, and thiazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-(1H-INDOL-3-YLMETHYLENE)-1,3-THIAZOL-4-ONE involves multiple steps, typically starting with the preparation of the piperazine and indole intermediates. The piperazine derivative can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts . The indole moiety is often constructed via Fischer indole synthesis or other methods involving the cyclization of hydrazones . The final step involves the condensation of the piperazine and indole intermediates with a thiazole precursor under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-(1H-INDOL-3-YLMETHYLENE)-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The piperazine and indole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups into the piperazine or indole rings.

Scientific Research Applications

2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-(1H-INDOL-3-YLMETHYLENE)-1,3-THIAZOL-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-(1H-INDOL-3-YLMETHYLENE)-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects such as inhibition of cell proliferation or induction of apoptosis . The piperazine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-(1H-INDOL-3-YLMETHYLENE)-1,3-THIAZOL-4-ONE is unique due to its combination of three distinct moieties, each contributing to its overall biological activity and potential applications. This structural complexity allows for a wide range of interactions with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-4-ol

InChI

InChI=1S/C18H20N4O2S/c23-10-9-21-5-7-22(8-6-21)18-20-17(24)16(25-18)11-13-12-19-15-4-2-1-3-14(13)15/h1-4,11-12,23-24H,5-10H2/b13-11+

InChI Key

YDCHJWCTLOSZJO-ACCUITESSA-N

Isomeric SMILES

C1CN(CCN1CCO)C2=NC(=C(S2)/C=C/3\C=NC4=CC=CC=C43)O

Canonical SMILES

C1CN(CCN1CCO)C2=NC(=C(S2)C=C3C=NC4=CC=CC=C43)O

Origin of Product

United States

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